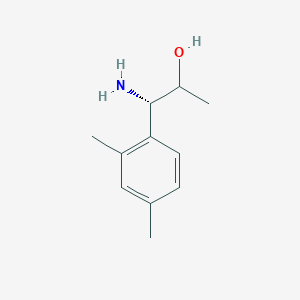
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol is a cyclic organophosphorus compound with the molecular formula C5H11O3P It is known for its unique structure, which includes a phosphorus atom bonded to two oxygen atoms and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine and dry toluene . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 2-oxide.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions to achieve oxidation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: The major product is this compound 2-oxide.
Substitution: The products vary depending on the substituent introduced, but typically result in derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol involves its ability to participate in various chemical reactions due to the presence of the phosphorus atom and hydroxyl group. The compound can form stable intermediates and adducts, which are crucial in its applications in catalysis and biological systems. The molecular targets and pathways involved depend on the specific application, such as its role in coupling reactions or as a mechanistic marker in biological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethylpropane-1,3-diol cyclic phosphonate
- Cyclic 2,2-dimethyltrimethylene phosphonate
- Neopentylene phosphite
- Neopentylglycol hydrogen phosphite
Uniqueness
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol is unique due to its specific cyclic structure and the presence of both a hydroxyl group and a phosphorus atom. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications. Its stability and reactivity also distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
2553-49-3 |
|---|---|
Molekularformel |
C5H11O3P |
Molekulargewicht |
150.11 g/mol |
IUPAC-Name |
2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C5H11O3P/c1-5(2)3-7-9(6)8-4-5/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
RCMBNTZZKQOSGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COP(OC1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



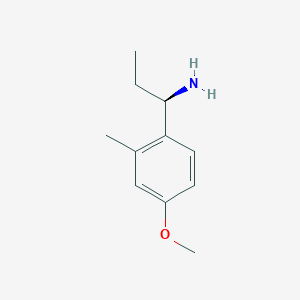
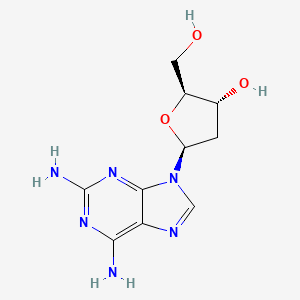
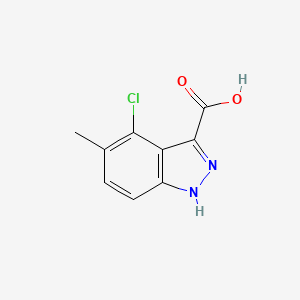

![4-[3-(Trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B13031521.png)
![6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13031528.png)
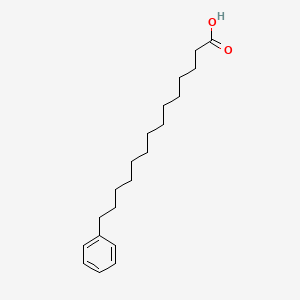
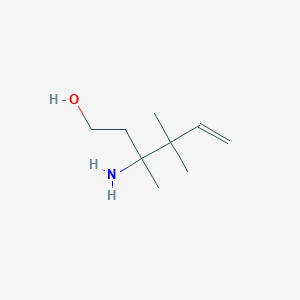
![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13031550.png)
![2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031551.png)
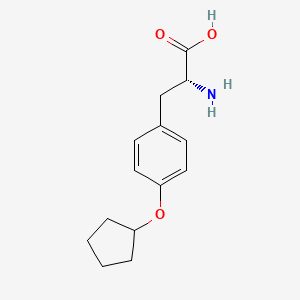
![(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13031556.png)
